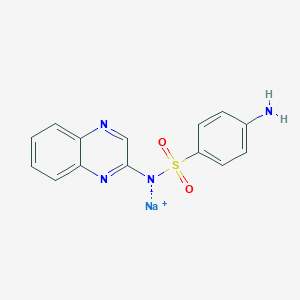

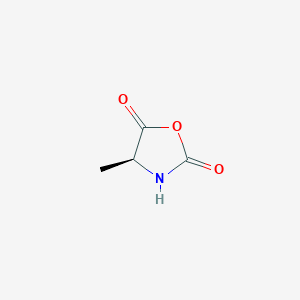

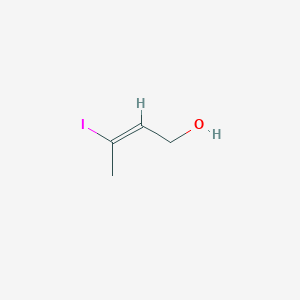

1,1,1-Trifluoro-3-iodopropan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1,1-Trifluoro-3-iodopropane is a halogenated hydrocarbon . It has a linear formula of ICH2CH2CF3 . Its molecular weight is 223.96 . It’s used in the formation of polyfluoroalkylimidazolium salts .

Synthesis Analysis

1,1,1-Trifluoro-3-iodopropane is a key intermediate in the synthesis of various pharmaceutical compounds such as anti-inflammatory agents, anesthetics, and antihistamines . Its unique properties make it an essential component in the production of these drugs .Molecular Structure Analysis

The molecular formula of 1,1,1-Trifluoro-3-iodopropane is CHFI . Its average mass is 223.964 Da and its monoisotopic mass is 223.930969 Da .Physical And Chemical Properties Analysis

1,1,1-Trifluoro-3-iodopropane has a refractive index n20/D of 1.42 (lit.) . It has a boiling point of 80 °C (lit.) and a density of 1.911 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

β-Hydride Elimination in Adsorbed Alkyl Groups

- β-Hydride Elimination Reaction Kinetics : Forbes and Gellman (1993) examined the kinetics of the β-hydride elimination reaction in trifluoropropyl groups on the Cu(111) surface, formed by adsorption of trifluoropropyl iodide (1,1,1-trifluoro-3-iodopropane) (Forbes & Gellman, 1993).

Spectroscopic Studies

- Far Ultra-Violet Spectra Analysis : Boschi and Salahub (1972) presented far-ultra-violet spectra for various compounds including 1,1,1-trifluoro-2-iodoethane, showing shifts to higher energy due to fluorine substitution (Boschi & Salahub, 1972).

Reactions with Perfluoroalkyl Derivatives

- Reactions of Perfluorovinylsulphur Pentafluoride : Banks et al. (1974) investigated reactions of perfluorovinylsulphur pentafluoride, involving compounds like hexafluoro-1,1-di-iodopropane and producing various adducts (Banks et al., 1974).

Addition Reactions in Unsaturated Systems

- Thermal Reactions with Olefins : Haszeldine, Keen, and Tipping (1970) explored the thermal reaction of trifluoroiodomethane with vinyl fluoride and other olefins, yielding isomeric 1:1 adducts (Haszeldine, Keen, & Tipping, 1970).

Ionic Liquids Synthesis

- Synthesis of Fluoroalkyl-Substituted Ionic Liquids : Singh, Manandhar, and Shreeve (2002) synthesized fluoroalkyl-substituted ionic liquids, including compounds formed from 1,1,1-trifluoro-3-iodopropane (Singh, Manandhar, & Shreeve, 2002).

Spectroscopy of Iodopropanes

- One-Photon Mass-Analyzed Threshold Ionization Spectroscopy : Park, Kim, and Kim (2001) studied one-photon mass-analyzed threshold ionization spectroscopy of 1- and 2-iodopropanes, including conformers and ionization energies (Park, Kim, & Kim, 2001).

Safety And Hazards

Propiedades

IUPAC Name |

1,1,1-trifluoro-3-iodopropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3IO/c4-3(5,6)2(8)1-7/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZDFTLSPONZBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436782 |

Source

|

| Record name | 1,1,1-Trifluoro-3-iodopropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-3-iodopropan-2-one | |

CAS RN |

142921-30-0 |

Source

|

| Record name | 1,1,1-Trifluoro-3-iodopropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)